molecular formula C26H33ClN2O4 B10771247 pyrrolidine MCHR1 antagonist 1

pyrrolidine MCHR1 antagonist 1

Cat. No. B10771247
M. Wt: 473.0 g/mol
InChI Key: OLINDOIRFAZHRH-GBXCKJPGSA-N
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Description

Pyrrolidine MCHR1 antagonist 1 is a synthetic organic compound designed to inhibit the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is involved in regulating energy homeostasis, appetite, and other physiological functions.

Preparation Methods

The synthesis of pyrrolidine MCHR1 antagonist 1 involves several steps. One classical method for preparing pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . The specific synthetic route for this compound includes the following steps:

Chemical Reactions Analysis

Pyrrolidine MCHR1 antagonist 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pyrrolidine MCHR1 antagonist 1 has several scientific research applications:

Mechanism of Action

Pyrrolidine MCHR1 antagonist 1 exerts its effects by binding to the MCHR1 receptor, a G protein-coupled receptor predominantly found in the central nervous system. By inhibiting this receptor, the compound modulates signaling pathways involved in energy homeostasis, appetite regulation, and other physiological functions. The binding of the antagonist to MCHR1 prevents the activation of downstream signaling cascades, thereby reducing food intake and promoting weight loss .

Comparison with Similar Compounds

properties

Molecular Formula

C26H33ClN2O4

Molecular Weight

473.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3R,4S)-1-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C26H33ClN2O4/c1-32-23-7-5-19(6-8-23)24-18-29(12-9-26(31)10-13-33-14-11-26)17-20(24)15-25(30)28-22-4-2-3-21(27)16-22/h2-8,16,20,24,31H,9-15,17-18H2,1H3,(H,28,30)/t20-,24+/m0/s1

InChI Key

OLINDOIRFAZHRH-GBXCKJPGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2CC(=O)NC3=CC(=CC=C3)Cl)CCC4(CCOCC4)O

Origin of Product

United States

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